molecular formula C16H12N2O5S B11832421 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde

1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde

Cat. No.: B11832421
M. Wt: 344.3 g/mol
InChI Key: XEGQDVDILIAHQA-UHFFFAOYSA-N
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Description

1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by the presence of an indole ring substituted with a sulfonyl group and a carbaldehyde group

Preparation Methods

The synthesis of 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylphenylsulfonyl chloride followed by a series of reactions to introduce the indole and carbaldehyde functionalities. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s reactivity and applications.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogenation catalysts, halogenating agents, and organometallic reagents.

Scientific Research Applications

1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:

    1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine: This compound shares the sulfonyl and nitro groups but differs in the core structure, which affects its reactivity and applications.

    1-((4-Methyl-3-nitrophenyl)sulfonyl)-3-nitro-5-nitroso-1,3,5-triazinane:

Properties

Molecular Formula

C16H12N2O5S

Molecular Weight

344.3 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)sulfonylindole-3-carbaldehyde

InChI

InChI=1S/C16H12N2O5S/c1-11-6-7-13(8-16(11)18(20)21)24(22,23)17-9-12(10-19)14-4-2-3-5-15(14)17/h2-10H,1H3

InChI Key

XEGQDVDILIAHQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-]

Origin of Product

United States

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